![molecular formula C21H31NO4S B1673800 4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-644,698 involves multiple steps, starting with the preparation of the thiazolidinone ring, followed by the attachment of the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of L-644,698 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: L-644,698 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazolidinone ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced thiazolidinone ring.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
L-644,698 has several scientific research applications:
Chemistry: Used as a ligand in studying the human prostanoid D2 receptor.
Biology: Helps in understanding the signaling pathways involving the prostanoid D2 receptor.
Medicine: Potential therapeutic applications in diseases where the prostanoid D2 receptor is involved.
Industry: Used in the development of selective agonists for various pharmacological studies
Mechanism of Action
L-644,698 is compared with other selective agonists of the prostanoid D2 receptor, such as:
- Prostaglandin D2 (PGD2)
- ZK 110841
- BW245C
Uniqueness: L-644,698 is unique due to its high selectivity and affinity for the human prostanoid D2 receptor. It has an inhibitor constant (Ki) of 0.9 nanomolar, which is comparable to other high-affinity ligands like PGD2 (0.6 nanomolar), ZK 110841 (0.3 nanomolar), and BW245C (0.4 nanomolar) .
Comparison with Similar Compounds
- Prostaglandin D2 (PGD2)
- ZK 110841
- BW245C
- BW A868C
These compounds share similar binding affinities and efficacies at the prostanoid D2 receptor, but L-644,698 stands out due to its high degree of selectivity .
Properties
Molecular Formula |
C21H31NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |
InChI |
InChI=1S/C21H31NO4S/c1-2-3-4-7-18(23)13-14-22-19(24)15-27-20(22)8-5-6-16-9-11-17(12-10-16)21(25)26/h9-12,18,20,23H,2-8,13-15H2,1H3,(H,25,26) |
InChI Key |
NDAXAJCKSWCWQI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid L 644,698 L 644698 L-644,698 L-644698 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)
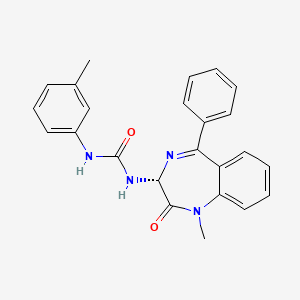
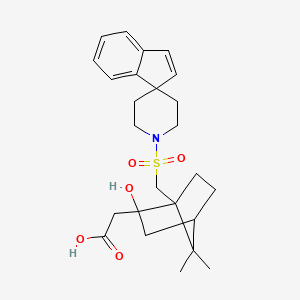
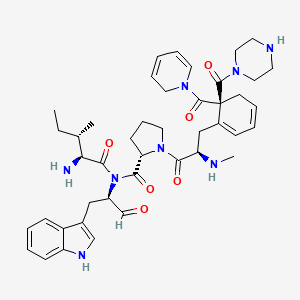
![N-[(1S,4R,6S)-7,7-dimethyl-1-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylsulfonylmethyl)-6-bicyclo[2.2.1]heptanyl]-2-(3H-imidazol-4-yl)acetamide](/img/structure/B1673723.png)
![1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B1673724.png)
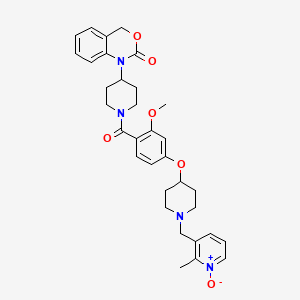

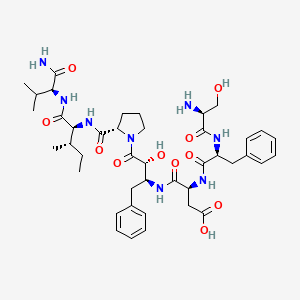
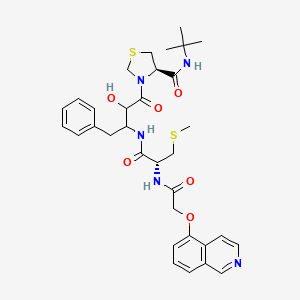

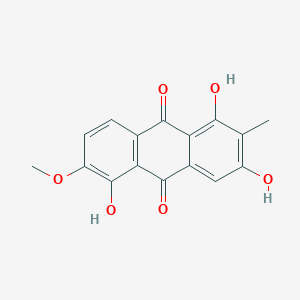
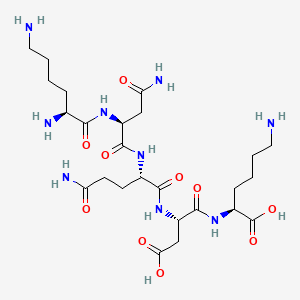
![tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B1673739.png)
